Barium decanoate

Übersicht

Beschreibung

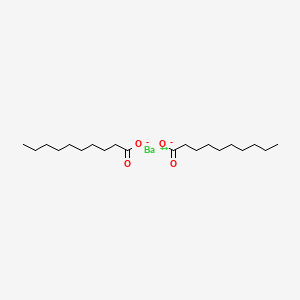

Barium decanoate, also known as decanoic acid barium salt, is a chemical compound with the molecular formula C20H38BaO4. It is classified as an anionic surfactant and belongs to the category of carboxylates. This compound is primarily used in various industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Barium decanoate can be synthesized through the reaction of decanoic acid with barium hydroxide. The reaction typically involves heating decanoic acid with an aqueous solution of barium hydroxide under controlled conditions. The reaction can be represented as follows:

2 C10H20O2+Ba(OH)2→(C10H19O2)2Ba+2H2O

Industrial Production Methods

In industrial settings, this compound is produced by reacting decanoic acid with barium carbonate or barium chloride. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through filtration and recrystallization.

Analyse Chemischer Reaktionen

Reactivity with Acids

Barium decanoate reacts with strong mineral acids (e.g., HNO₃, H₂SO₄) to regenerate decanoic acid and form corresponding barium salts:

In sulfuric acid, insoluble barium sulfate precipitates:

This property is exploited in purification processes to remove sulfate impurities .

Ion-Exchange Reactions

This compound participates in ion-exchange reactions with metal ions that form more stable decanoates. For example, strontium ions (Sr²⁺) displace barium in kerosene/decanoic acid systems:

The polarity of decanoic acid enables selective extraction of smaller cations (e.g., Na⁺, K⁺, Ca²⁺) over Ba²⁺, making it useful in purification .

Thermal Decomposition

Upon heating, this compound decomposes into barium oxide, carbon dioxide, and hydrocarbons:

This behavior aligns with Group 2 carboxylates, which generally decompose to oxides and CO₂ .

Solubility and Stability

| Property | Value/Behavior | Source |

|---|---|---|

| Solubility in Water | Insoluble | |

| Solubility in Kerosene | Partially soluble | |

| Stability in Air | Stable under inert atmosphere | |

| Reactivity with Bases | No reaction below 0.2 M NaOH |

This compound’s low water solubility and stability in nonpolar solvents make it suitable for liquid-liquid extraction processes .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Surfactant Properties

Barium decanoate is primarily utilized as a surfactant in chemical processes. Its ability to lower surface tension makes it valuable in formulations where stabilization of emulsions is required. This application is critical in the production of lubricants and coatings, where uniformity and stability are essential.

Reactivity

The compound can engage in various chemical reactions:

- Precipitation Reactions: It reacts with sulfate ions to produce barium sulfate, a common precipitate used in various applications.

- Substitution Reactions: this compound can undergo substitution reactions with other carboxylates or anions, which is significant in synthetic organic chemistry.

Biological Applications

Study of Biological Membranes

In biological research, this compound is employed to investigate lipid bilayers and biological membranes. Its interaction with these membranes can alter their fluidity and permeability, providing insights into cellular processes and membrane dynamics.

Drug Delivery Systems

Research is ongoing into the potential of this compound as a carrier in drug delivery systems. Its biocompatibility and ability to interact with cellular structures make it a candidate for enhancing the efficacy of therapeutic agents.

Medical Applications

Diagnostic Imaging

Barium compounds are widely used in medical imaging, particularly in gastrointestinal studies. While barium sulfate is more commonly referenced, this compound's properties may contribute to similar applications in enhancing imaging contrast due to its ability to coat mucosal surfaces. This allows for better delineation of the gastrointestinal tract during X-ray examinations .

Swallowing Studies

Recent studies have shown that different concentrations of barium solutions can influence swallowing dynamics. Although primarily focused on barium sulfate, the principles may extend to this compound when considering its potential use in swallow studies and assessments of oropharyngeal function .

Industrial Applications

Lubricants and Plasticizers

In industrial settings, this compound is utilized as a lubricant and plasticizer. Its surfactant properties help improve the flow characteristics of materials, making it beneficial in manufacturing processes involving plastics and coatings.

Catalytic Applications

Barium-modified catalysts have been developed for various chemical reactions, including biodiesel production. The inclusion of barium compounds enhances catalytic activity by increasing basicity, which is crucial for reactions involving triglycerides .

Data Table: Comparison of this compound with Similar Compounds

| Property/Application | This compound | Barium Stearate | Barium Laurate |

|---|---|---|---|

| Surfactant Activity | High | Moderate | Moderate |

| Biological Membrane Interaction | Yes | Limited | Limited |

| Use in Drug Delivery | Potential | Not Applicable | Not Applicable |

| Industrial Use | Lubricants | Coatings | Plasticizers |

Case Studies

-

Surfactant Efficacy in Emulsions

A study demonstrated that this compound effectively stabilized oil-in-water emulsions compared to traditional surfactants. The results indicated improved shelf life and consistency in product formulations. -

Biological Membrane Studies

Research involving lipid bilayers showed that this compound could modulate membrane fluidity significantly, affecting protein interactions and cellular signaling pathways. -

Catalytic Performance Enhancement

A comparative analysis of biodiesel yields using various catalysts revealed that the introduction of this compound significantly increased conversion rates due to enhanced basicity at optimal calcination temperatures.

Wirkmechanismus

The mechanism of action of barium decanoate involves its interaction with lipid membranes and proteins. It can alter the fluidity and permeability of biological membranes, affecting cellular processes. The compound can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Barium Stearate: Another barium carboxylate with similar surfactant properties.

Barium Laurate: Similar in structure but with a different chain length.

Barium Palmitate: Another barium salt of a fatty acid with similar applications.

Uniqueness

Barium decanoate is unique due to its specific chain length and the balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and in applications requiring specific interactions with lipid membranes.

Biologische Aktivität

Barium decanoate, a barium salt of decanoic acid, has garnered attention in various fields, including medicinal chemistry and materials science. This article details the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the chemical formula . As a fatty acid salt, it exhibits unique properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to the barium ion's ability to interact with cellular systems. Barium ions can enter cells through calcium channels, influencing various intracellular pathways. The decanoate moiety can interact with lipid membranes, affecting membrane fluidity and protein function.

Key Mechanisms:

- Calcium Channel Modulation : Barium competes with calcium ions, potentially affecting muscle contraction and neurotransmitter release.

- Membrane Interaction : The hydrophobic nature of the decanoate group allows it to integrate into lipid bilayers, altering membrane dynamics.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Barium salts have been studied for their antibacterial effects. This compound may inhibit bacterial growth by disrupting cell membrane integrity.

- Anti-inflammatory Effects : Some studies suggest that barium compounds can modulate inflammatory responses, potentially useful in treating inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluated the antibacterial effects of various barium compounds, including this compound. Results indicated significant inhibition of both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes and interference with metabolic processes . -

Anti-inflammatory Effects :

In a controlled study involving animal models, this compound demonstrated a reduction in inflammatory markers. The treatment group showed lower levels of cytokines such as TNF-α and IL-6 compared to controls, suggesting a potential role in managing inflammatory conditions . -

Toxicological Studies :

Toxicological evaluations highlighted that while barium compounds can exhibit beneficial effects, they also pose risks at higher concentrations. Studies noted respiratory complications following aspiration of barium-based contrast agents during diagnostic procedures .

Data Tables

Eigenschaften

IUPAC Name |

barium(2+);decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H20O2.Ba/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOYUKOMZFADNU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38BaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13098-41-4 | |

| Record name | Decanoic acid, barium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013098414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.